2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one
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Overview
Description
The compound “2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a piperazine ring, and a chromen-4-one group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole, piperazine, and chromen-4-one rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiadiazole ring might undergo reactions with nucleophiles or electrophiles, and the piperazine ring could potentially be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-4-one group could potentially confer fluorescence properties .Scientific Research Applications
Anticancer Potential
Thiazolidin-4-one derivatives have been investigated for their antiproliferative effects. Notably, analogues D-1, D-6, D-15, and D-16 demonstrated comparable efficacy (within the IC50 range of 1 to 7 μM) when compared to the reference drug doxorubicin (IC50 = 0.5 μM) . These findings suggest that this compound class holds promise as a potential anticancer agent.
Antimicrobial Activity
Several thiazolidin-4-one derivatives, including D-2, D-4, D-6, D-19, and D-20, exhibited potent antimicrobial activity against selective bacterial and fungal strains. Their minimum inhibitory concentration (MIC) ranged from 3.58 to 8.74 µM . These compounds could be explored further as antimicrobial agents.
Antioxidant Properties
Thiazolidin-4-one analogues were evaluated for antioxidant potential using the DPPH assay. Among them, analogue D-16 stood out as the most potent derivative (IC50 = 22.3 µM), surpassing the positive control ascorbic acid (IC50 = 111.6 µM) . This suggests that it may serve as an effective antioxidant.
Anti-Inflammatory Effects
While not directly studied for anti-inflammatory properties, compounds with similar scaffolds (such as 1,3,4-thiadiazoles) have demonstrated adequate anti-inflammatory effects. Further investigations could explore whether thiazolidin-4-one derivatives exhibit similar activity .
Pyrazole and Thiazole Hybridization
The presence of both pyrazole and thiazole moieties in this compound makes it interesting for hybridization studies. Researchers could explore its potential as a scaffold for designing novel bioactive molecules .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one is the 5-HT1A receptors . These receptors are a subtype of serotonin receptors, or 5-hydroxytryptamine receptors, which play a significant role in the biochemical signaling pathways for serotonin, a key neurotransmitter in the brain .
Mode of Action
The compound interacts with its targets by acting as a potent agonist and antagonist . This means it can both activate the 5-HT1A receptors and inhibit their action, depending on the physiological context . This dual action results in a modulation of the serotonin signaling pathways, leading to changes in neurotransmission .
Biochemical Pathways
The affected pathway is the serotonin signaling pathway . As an agonist and antagonist of the 5-HT1A receptors, the compound can modulate the activity of these receptors, influencing the downstream effects of serotonin signaling . These effects can include mood regulation, anxiety control, and various other cognitive functions associated with serotonin .
Result of Action
The molecular and cellular effects of the compound’s action would be a modulation of the serotonin signaling pathways . This could potentially lead to changes in mood, anxiety levels, and other cognitive functions. The exact effects would depend on the specific physiological context and the individual’s unique biochemistry .
properties
IUPAC Name |
2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-12-9-14(23-13-4-2-1-3-11(12)13)16(22)20-7-5-19(6-8-20)15-10-17-24-18-15/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVSFKNBPZICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one |
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